molecular formula C27H26O3 B585092 Nabumetone-d6 Dimer Impurity CAS No. 1346600-45-0

Nabumetone-d6 Dimer Impurity

Cat. No.: B585092
CAS No.: 1346600-45-0
M. Wt: 404.539
InChI Key: UMTKETXRHOPDDD-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nabumetone-d6 Dimer Impurity is a deuterated form of Nabumetone, a nonsteroidal anti-inflammatory drug (NSAID). This compound is used primarily in research settings to study the pharmacokinetics and metabolic pathways of Nabumetone. The deuterium atoms in this compound provide a unique marker that allows for precise tracking and analysis in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nabumetone-d6 Dimer Impurity involves the incorporation of deuterium atoms into the Nabumetone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures, such as chromatography and mass spectrometry, are employed to verify the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Nabumetone-d6 Dimer Impurity undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Nabumetone-d6 Dimer Impurity has several scientific research applications, including:

Mechanism of Action

Nabumetone-d6 Dimer Impurity, like Nabumetone, is a prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid. This active metabolite inhibits the cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Uniqueness: Nabumetone-d6 Dimer Impurity is unique due to the presence of six deuterium atoms, which provide enhanced stability and allow for more precise tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Properties

CAS No.

1346600-45-0

Molecular Formula

C27H26O3

Molecular Weight

404.539

IUPAC Name

1,5-bis[6-(trideuteriomethoxy)naphthalen-2-yl]pentan-3-one

InChI

InChI=1S/C27H26O3/c1-29-26-13-9-21-15-19(3-7-23(21)17-26)5-11-25(28)12-6-20-4-8-24-18-27(30-2)14-10-22(24)16-20/h3-4,7-10,13-18H,5-6,11-12H2,1-2H3/i1D3,2D3

InChI Key

UMTKETXRHOPDDD-WFGJKAKNSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC

Synonyms

1,5-Bis(6-methoxy-2-naphthalenyl)-3-pentanone-d6; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.